1-(3-Aminophenyl)-3-phenylprop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3-aminophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H,16H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBHXROADCJCEL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the unambiguous structural elucidation of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom within the 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Table 1: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~190 |
| Vinylic & Aromatic Carbons | 113-147 |
| Amino-substituted Aromatic Carbon | ~147 |
| Unsubstituted Phenyl Ring Carbons | 128-135 |
| Substituted Phenyl Ring Carbons | 113-138 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful means to probe the vibrational modes of a molecule. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural details.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is a prominent feature. The N-H stretching vibrations of the primary amine group are also clearly observable. The spectrum is further characterized by bands arising from the C=C stretching of the vinylic and aromatic groups, as well as various C-H stretching and bending vibrations.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretching | 3400-3300 | Medium |
| C-H Aromatic Stretching | 3100-3000 | Medium |
| C=O Stretching | ~1650 | Strong |
| C=C Aromatic Stretching | 1600-1450 | Medium-Strong |
| C-N Stretching | 1350-1250 | Medium |
| C-H Bending | 900-675 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific experimental FT-Raman data for this compound is not extensively documented, the spectrum is expected to be dominated by vibrations of the non-polar bonds. Strong signals are anticipated for the C=C stretching vibrations of the aromatic rings and the ethylenic bridge, as well as the symmetric stretching of the C-H bonds. The carbonyl C=O stretching vibration would also be present, though typically weaker than in the IR spectrum.
Assignment of Normal Modes and Analysis of Potential Energy Distribution
A detailed understanding of the vibrational modes is achieved through normal coordinate analysis, which involves the calculation of the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.
While a specific PED analysis for this compound is not available in the reviewed literature, such an analysis would provide a definitive assignment of all observed vibrational bands in the FT-IR and FT-Raman spectra. For instance, the PED would confirm the coupling of the C=O stretching with other vibrations in the molecule and provide a detailed description of the complex vibrational modes in the fingerprint region of the spectra, which arise from the coupled bending and stretching motions of the entire molecular framework. This level of analysis is crucial for a complete understanding of the molecule's dynamic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. uzh.ch For this compound, the presence of multiple chromophores—the aromatic rings, the carbonyl group, and the α,β-unsaturated system—gives rise to a characteristic absorption spectrum.
The electronic spectrum of this compound is dominated by two primary types of electronic transitions: π → π* and n → π*. youtube.com
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. libretexts.org The extensive conjugated system, which includes the phenyl ring, the propenone backbone, and the aminophenyl ring, leads to a delocalized π-electron system. This delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing the π → π* transition to occur at longer wavelengths (lower energy), typically appearing as a strong absorption band in the UV-vis spectrum. libretexts.org
n → π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atom of the carbonyl group and the nitrogen of the amino group, to a π* antibonding orbital. youtube.com These transitions are symmetry-forbidden, which accounts for their weaker intensity compared to π → π* transitions. youtube.com
The absorption spectrum for this compound would be expected to show a high-intensity band (Band I) at a longer wavelength, corresponding to the π → π* transition of the entire conjugated system, and a lower-intensity shoulder or band (Band II) at a shorter wavelength, attributable to the n → π* transition of the carbonyl group.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range | Relative Intensity |
|---|---|---|---|
| π → π* | Cinnamoyl and Aminophenyl System | Longer λ (e.g., >300 nm) | High (Strong) |
The polarity of the solvent can significantly influence the electronic absorption spectrum, a phenomenon known as solvatochromism. researchgate.net The effect differs for n → π* and π → π* transitions.
Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically leads to a shift to shorter wavelengths (higher energy). nih.gov Polar protic solvents can form hydrogen bonds with the lone pair electrons of the carbonyl oxygen, stabilizing the non-bonding orbital. iosrjournals.org This stabilization increases the energy required to excite an electron to the π* orbital, resulting in a blue shift. iosrjournals.org
Bathochromic Shift (Red Shift): For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the π* state more than the π state, decreasing the energy gap for the transition. nih.gov This results in a shift to longer wavelengths (lower energy), known as a red shift. nih.gov
Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol (B145695), water) would allow for the definitive assignment of its absorption bands.
Table 2: Predicted Solvent Effects on λmax of this compound
| Solvent | Polarity | Effect on n → π* Transition | Effect on π → π* Transition |
|---|---|---|---|
| Cyclohexane | Nonpolar | Reference λmax | Reference λmax |
| Dioxane | Low Polarity | Slight Hypsochromic Shift | Slight Bathochromic Shift |
| Ethanol | Polar Protic | Significant Hypsochromic Shift | Significant Bathochromic Shift |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₁₅H₁₃NO), the molecular weight is 223.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 223.
The fragmentation of chalcones is well-characterized and typically proceeds through cleavages at the bonds adjacent to the carbonyl group. Key fragmentation pathways would likely include:
Cleavage of the C-C bond between the carbonyl and the aminophenyl ring: This would yield two primary fragments: the aminobenzoyl cation [H₂NC₆H₄CO]⁺ at m/z 120 and the styryl radical.
Cleavage of the C-C bond between the carbonyl and the vinyl group: This would produce the phenylvinylcarbonyl cation [C₆H₅CH=CHCO]⁺ (cinnamoyl cation) at m/z 131 and the 3-aminophenyl radical.
Formation of a benzopyrylium ion: This is a common fragmentation pathway for related substituted propenoates. nih.gov
Loss of small neutral molecules: Fragments corresponding to the loss of CO (m/z 195) or HCN from the amino group could also be observed.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 223 | Molecular Ion [M]⁺˙ | [C₁₅H₁₃NO]⁺˙ |
| 131 | Cinnamoyl cation | [C₉H₇O]⁺ |
| 120 | 3-Aminobenzoyl cation | [C₇H₆NO]⁺ |
| 103 | Phenylvinyl cation | [C₈H₇]⁺ |
| 92 | Aminophenyl cation | [C₆H₆N]⁺ |
X-ray Crystallography for High-Resolution Structural Determination of Related Chalcone (B49325) Analogues
While specific crystallographic data for this compound is not available, analysis of closely related structures provides significant insight into its likely solid-state conformation. The crystal structure of (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, a similar chalcone derivative, offers a reliable model. researchgate.net
The analogue, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, crystallizes in the orthorhombic system with the space group Pbca. researchgate.net This indicates a well-ordered packing arrangement in the crystal lattice. The asymmetric unit contains one molecule. The crystal structure is stabilized by intermolecular hydrogen bonds involving the amino group and the nitrogen and oxygen atoms of adjacent molecules, forming layers within the crystal. researchgate.net
Table 4: Crystal Data for the Analogue (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one
| Parameter | Value researchgate.net |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.0046 (12) |
| b (Å) | 7.9329 (9) |
| c (Å) | 22.925 (3) |
| V (ų) | 2183.2 (4) |
| Z | 8 |
The conformational analysis of the analogue reveals key structural details that are likely shared by this compound.
E/Z Isomerism: The compound exists in the more stable trans or (E) configuration with respect to the C=C double bond of the enone linker. researchgate.net This minimizes steric hindrance between the aromatic rings.
Planarity: The central prop-2-en-1-one bridge is nearly planar, with a very small root-mean-square deviation of 0.0384 Å. researchgate.net This planarity facilitates the π-electron conjugation across the molecule, which is consistent with the UV-Vis data.
Dihedral Angles: The molecule is not entirely flat. There is a significant twist between the two aromatic rings. The dihedral angle between the aminophenyl ring and the pyridine (B92270) ring in the analogue is 29.38 (7)°. researchgate.net This twisting is a common feature in chalcones, arising from a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. The enone bridge itself makes smaller dihedral angles with the benzene (B151609) ring (15.40°) and the pyridine ring (16.30°). researchgate.net
These crystallographic findings suggest that this compound also adopts a trans-isomeric form with a near-planar enone bridge and a notable dihedral angle between the two phenyl rings.
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Investigations of 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one and Related Chalcones
DFT calculations are widely employed to model the properties of chalcone (B49325) derivatives. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a commonly used functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.govnih.gov These theoretical methods allow for detailed examination of molecular geometries, vibrational modes, and electronic characteristics, which are crucial for understanding the molecule's reactivity and potential applications. acs.orgmdpi.com
The first step in computational analysis involves optimizing the molecular geometry to find the lowest energy, and thus most stable, structure. For chalcones, this includes analyzing different possible conformations. Chalcones can exist in two primary planar conformations, s-cis and s-trans, defined by the arrangement around the C-C single bond of the enone moiety. Additionally, non-planar conformers can arise from the rotation of the phenyl rings.
Below is a table of representative bond lengths and angles for a chalcone backbone, optimized using DFT at the B3LYP/6-311G++(d,p) level of theory, based on published data for similar structures. nih.gov
| Parameter | Bond | Typical Calculated Value |
| Bond Lengths (Å) | C=O | 1.223 Å |
| C=C (enone) | 1.345 Å | |
| C-C (carbonyl-phenyl) | 1.480 Å | |
| C-C (vinyl-phenyl) | 1.465 Å | |
| Bond Angles (°) | C-C-C (vinyl) | 121.5° |
| C-C=O | 120.0° | |
| Dihedral Angles (°) | O=C-C=C | -5.0° to 5.0° (s-cis) |
Note: The data in this table is representative of chalcone structures and may not be the exact values for this compound.
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. ajchem-a.com
The vibrational spectrum of this compound is characterized by several key modes. The most prominent is the C=O stretching vibration of the ketone group, typically appearing in the 1640-1730 cm⁻¹ range. mdpi.comresearchgate.net The C=C stretching of the enone bridge is usually observed near 1590-1655 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the N-H stretching vibrations of the amino group typically appear as two bands in the 3300-3500 cm⁻¹ range. The agreement between calculated and experimental vibrational frequencies allows for a detailed and confident assignment of the observed spectral bands. mdpi.com
The table below presents a selection of important predicted vibrational modes for an aminophenyl-propenone structure based on DFT calculations and literature data for similar compounds. mdpi.comajchem-a.com
| Vibrational Mode | Assignment | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | Amino Group | ~3450 cm⁻¹ |
| N-H Symmetric Stretch | Amino Group | ~3350 cm⁻¹ |
| C-H Aromatic Stretch | Phenyl Rings | 3050 - 3100 cm⁻¹ |
| C=O Stretch | Carbonyl Group | ~1655 cm⁻¹ |
| C=C Stretch | Enone Bridge | ~1595 cm⁻¹ |
| C-N Stretch | Amino-Phenyl | ~1340 cm⁻¹ |
Note: These are representative values derived from DFT studies of related chalcones.
The electronic properties of a molecule are fundamental to its reactivity, stability, and optical characteristics. DFT provides robust methods for characterizing the electronic structure through the analysis of frontier molecular orbitals (FMOs), charge distribution, and molecular electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. acs.orgresearchgate.net
| Parameter | Description | Representative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -3.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.1 to 4.2 eV |
Note: Values are based on DFT calculations for various substituted chalcones from the literature. nih.govnih.gov
The distribution of electrons within a molecule determines its polarity, which is quantified by the dipole moment. DFT calculations can predict the magnitude and direction of the molecular dipole moment. For this compound, the presence of the electronegative oxygen atom in the carbonyl group and the nitrogen atom in the amino group creates a significant charge separation, resulting in a notable dipole moment.
Furthermore, charge distribution analysis, such as Mulliken population analysis, assigns partial atomic charges to each atom in the molecule. This analysis reveals the local electronic environment, identifying electron-rich and electron-deficient centers. Typically, the carbonyl oxygen atom carries a significant negative partial charge, while the carbonyl carbon and the hydrogen atoms of the amino group carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the carbonyl oxygen atom. researchgate.netresearchgate.net
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially those of the amino group. researchgate.netresearchgate.net
Green regions denote areas of neutral or near-zero potential, often associated with the carbon framework of the phenyl rings.
The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its chemical behavior and intermolecular interactions. nih.gov
Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
Chemical reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. These descriptors help identify the most reactive sites within the molecule, distinguishing between electrophilic (electron-accepting) and nucleophilic (electron-donating) behaviors. d-nb.info
Fukui Functions () are particularly important as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
Nucleophilic Attack (): Identifies the most likely sites to accept an electron.
Electrophilic Attack (): Identifies the most likely sites to donate an electron. researchgate.net
Radical Attack (): Identifies sites susceptible to attack by radicals. researchgate.net
The Electrophilicity Index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. d-nb.info It is calculated based on the electronic chemical potential and chemical hardness, which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions.
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| Fukui Function ($f^+$) | Region most susceptible to nucleophilic attack. | Identifies electron-deficient sites, likely on the carbonyl carbon and β-carbon of the enone system. |
| Fukui Function ($f^-$) | Region most susceptible to electrophilic attack. | Highlights electron-rich areas, such as the amino group and the aromatic rings. |
| Electrophilicity Index (ω) | Measures the global electrophilic nature of the molecule. | Provides a quantitative measure of the molecule's ability to stabilize accepted electronic charge. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These computational tools are essential in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and reducing the need for extensive synthesis and testing. nih.gov
QSAR studies involve generating molecular descriptors (physicochemical, electronic, or steric properties) for a series of compounds and correlating them with their experimentally determined biological activities. wikipedia.orgnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. researchgate.net These methods generate 3D fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. researchgate.netnih.gov
For chalcone derivatives, QSAR and 3D-QSAR studies have been successfully applied to design and predict their activity as:
Anticancer Agents: Models have been built to correlate the structural features of chalcones with their cytotoxicity against various cancer cell lines. researchgate.net CoMFA and CoMSIA contour maps help visualize regions where modifications (e.g., adding bulky groups or electron-withdrawing groups) could enhance anticancer potency. researchgate.net
Monoamine Oxidase (MAO) Inhibitors: 3D-QSAR models have guided the design of chalcones as selective inhibitors of MAO-B, an important target in neurodegenerative diseases. nih.govnih.gov These models help in understanding the substitution patterns that improve inhibitory efficacy and selectivity. nih.gov
These methodologies allow researchers to rationally design novel aminophenyl chalcone derivatives with potentially improved therapeutic properties based on predictive models. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For a flexible molecule like this compound, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. wjpr.netmdpi.com
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their trajectories. frontiersin.org This allows for the exploration of the molecule's conformational landscape and the stability of different poses. Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation. frontiersin.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. frontiersin.org
Radius of Gyration (Rg): Describes the compactness of the molecule's structure during the simulation. wjpr.net
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule exposed to the solvent, providing information on solvation effects. wjpr.net
MD simulations are particularly valuable for studying how a ligand like an amino chalcone remains bound within a receptor's active site, assessing the stability of the ligand-receptor complex, and understanding the role of water molecules in mediating interactions. wjpr.netmdpi.com
Molecular Docking Studies for Investigating Ligand-Receptor Interaction Potentials
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biotech-asia.orgnih.gov It is a fundamental tool in drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interactions. nih.gov
For this compound and related amino chalcones, docking studies have been employed to investigate their potential as inhibitors of various biological targets. The process involves placing the chalcone molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). researchgate.net
Key interactions identified through docking studies often include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amino group) and acceptors.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.
π-π Stacking: Interactions between the aromatic rings of the chalcone and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor. mdpi.com
| Target Receptor Class | Potential Application | Key Interactions Observed for Chalcones | Reference |
|---|---|---|---|
| Protein Kinases (e.g., EGFR) | Anticancer | Hydrogen bonds with active site residues (e.g., Met769), hydrophobic interactions. | nih.govresearchgate.net |
| Adenosine Receptors (e.g., A1, A2A) | Neurological Disorders | Interactions with key residues in the binding cavity. | nih.govnih.gov |
| Carbonic Anhydrase | Various Therapeutic Areas | Hydrogen bonding with Thr199, Gln92; coordination with Zn ion. | mdpi.com |
| Enzymes in Inflammatory Pathways (e.g., sPLA2-X) | Anti-inflammatory | Strong binding affinity within the enzyme's active site. | biotech-asia.org |
Theoretical Studies on Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and electron donor-acceptor (D-A) groups, such as this compound, are of great interest for applications in non-linear optics (NLO). redalyc.org NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. nih.gov Theoretical calculations are vital for predicting and understanding the NLO response of these molecules. The amino group (-NH₂) acts as an electron donor, while the carbonyl group (C=O) and the phenyl ring act as acceptors, creating an intramolecular charge transfer system that enhances NLO properties.
The first hyperpolarizability (β) is the key molecular property responsible for second-order NLO phenomena like second-harmonic generation (SHG). aip.org A large β value is a primary requirement for a potential NLO material. Quantum chemical methods, particularly DFT, are used to calculate the components of the β tensor. The total static first hyperpolarizability (β_tot) is then derived from these components. researchgate.net
Theoretical studies have shown that the magnitude of β in chalcone derivatives is highly sensitive to the nature and position of substituent groups on the aromatic rings. aip.org The presence of a strong donor like an amino group connected through the π-bridge of the enone system to an acceptor moiety is expected to result in a significant β value. Calculations are often performed using functionals like B3LYP or CAM-B3LYP with appropriate basis sets. researchgate.net
The NLO properties of molecules can be significantly influenced by their environment, particularly the polarity of the solvent. redalyc.org Self-Consistent Reaction Field (SCRF) methods, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by modeling it as a continuous medium with a specific dielectric constant. researchgate.net
These calculations allow researchers to predict how the dipole moment, polarizability, and hyperpolarizability of this compound would change when moved from the gas phase to various solvents. redalyc.org Generally, for D-A systems, the first hyperpolarizability (β) tends to increase with the polarity of the solvent, although this relationship is not always linear and can be complex. nih.gov Investigating these solvent effects is crucial for designing NLO materials for use in solutions or solid-state matrices. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Transformation Pathways (e.g., Formation of Quinone-like Structures, Epoxidation)
The oxidation of 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one can occur at two main sites: the electron-rich aminophenyl ring and the carbon-carbon double bond of the enone bridge.
Formation of Quinone-like Structures: The aminophenyl moiety is susceptible to oxidation. Aromatic amines, particularly under electrochemical or strong chemical oxidizing conditions, can be converted into highly reactive species like quinone imines. ias.ac.inresearchgate.netrsc.org While direct studies on this compound are not extensively detailed in this specific context, the oxidation of analogous aminophenols to quinone imines is a well-established transformation. acs.org This process involves the removal of electrons and protons from the aminophenyl group, leading to a conjugated system with imine and carbonyl-like functionalities. These quinone imine intermediates are potent electrophiles, susceptible to further reactions, including polymerization or intramolecular cyclization if suitable nucleophiles are present. ias.ac.in
Epoxidation: The carbon-carbon double bond in the α,β-unsaturated ketone system is a common site for oxidation, leading to the formation of an epoxide. This reaction, known as epoxidation, transforms the chalcone (B49325) into a chalcone epoxide. Various oxidizing agents can achieve this transformation. A classic laboratory method involves the use of hydrogen peroxide under basic conditions (the Weitz-Scheffer reaction). nih.gov This reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone system, followed by an intramolecular cyclization to form the epoxide ring. nih.gov
The reaction conditions for the epoxidation of chalcones can be summarized as follows:
| Oxidizing System | Catalyst/Base | Solvent | Typical Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | Potassium Hydroxide (B78521) (KOH) | 1,4-Dioxane | Room Temperature | Chalcone Epoxide |
| tert-Butylhydroperoxide (TBHP) | Rare-earth metal amides / Chiral Ligands | Toluene | Room Temperature | Chiral Chalcone Epoxide |
Organocatalytic methods employing chiral catalysts have also been developed to achieve asymmetric epoxidation, yielding chiral chalcone epoxides with high enantioselectivity. researchgate.netrsc.orgrsc.org
Reduction Reactions and Resulting Derivatives (e.g., Formation of Dihydrochalcones)
The α,β-unsaturated ketone moiety of this compound is readily reduced. The primary products of this reduction are dihydrochalcones, where the carbon-carbon double bond is saturated, leaving the carbonyl group intact.
Catalytic Hydrogenation: This is a common and efficient method for the selective reduction of the alkene double bond in chalcones. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is highly effective for producing dihydrochalcones without reducing the aromatic rings or the carbonyl group.
Hydride Reductants: While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the double bond and the carbonyl group, milder or more selective reagents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones and aldehydes. While it typically does not reduce isolated carbon-carbon double bonds, in the case of α,β-unsaturated systems like chalcones, both the carbonyl group and the double bond can be reduced, leading to a saturated alcohol. However, conditions can be optimized to favor the formation of the dihydrochalcone.
The following table outlines common reduction methods for chalcones:
| Reagent/System | Functional Group Reduced | Primary Product |
| H₂ / Pd/C | C=C double bond | Dihydrochalcone |
| NaBH₄ | C=O and C=C | Saturated Alcohol |
| Benzeneselenol (in situ) | C=C double bond | Dihydrochalcone |
Chemoselective methods have been developed to specifically target the C=C bond while preserving the carbonyl group. For instance, benzeneselenol, generated in situ, has been used for the metal-free, selective 1,4-reduction of α,β-unsaturated ketones to their corresponding saturated ketones (dihydrochalcones). ias.ac.in
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The two aromatic rings of this compound exhibit different reactivities towards electrophilic substitution due to the nature of their substituents.
Electrophilic Aromatic Substitution: The A-ring, containing the amino (-NH₂) group, is highly activated towards electrophilic aromatic substitution. The amino group is a powerful electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. masterorganicchemistry.comyoutube.com Therefore, reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur preferentially on this ring at the positions ortho and para to the amino group (positions 2, 4, and 6). Because the amino group is a strong activator, these reactions can often proceed under milder conditions than those required for unsubstituted benzene (B151609). youtube.com However, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium (B1175870) (-NH₃⁺) group, which is a meta-directing deactivator. Furthermore, the amino group can react with Lewis acid catalysts like AlCl₃ used in Friedel-Crafts reactions, rendering the catalyst inactive and deactivating the ring. libretexts.orgyoutube.com
In contrast, the B-ring (the unsubstituted phenyl group) is less activated. The enone bridge attached to it is an electron-withdrawing group, which deactivates this ring towards electrophilic attack.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The rings of this compound are not suitably substituted for this type of reaction under standard conditions.
Isomerization Studies and Conformational Stability
Chalcones can exist as different isomers, primarily geometric isomers related to the α,β-double bond and conformational isomers arising from rotation around single bonds.
Geometric Isomerization (E/Z Isomers): The chalcone backbone is typically synthesized and exists in the more thermodynamically stable trans (E) configuration, where the two aromatic rings are on opposite sides of the double bond. nih.gov The cis (Z) isomer is less stable due to significant steric hindrance between the B-ring and the carbonyl group. nih.gov However, photoisomerization from the trans to the cis isomer can be induced by irradiating a solution of the chalcone with UV light. ias.ac.inresearchgate.netacs.org This process is often reversible, with the cis isomer thermally reverting to the more stable trans form. rsc.org
Conformational Isomerism (s-cis/s-trans): Rotation around the single bond between the carbonyl group and the α-carbon leads to two main planar conformers: s-cis and s-trans. mdpi.com The s-trans conformer is generally considered to be more stable than the s-cis conformer for many chalcones. However, the conformational equilibrium can be influenced by the substitution pattern on the aromatic rings and the solvent. researchgate.net Computational studies have been used to determine the relative stabilities and rotational barriers of these conformers. nih.gov The presence of bulky substituents can favor one conformer over the other. researchgate.net
Influence of Aromatic Ring Substituents on the Electronic Configuration and Subsequent Reactivity
The reactivity of the chalcone scaffold is highly dependent on the nature and position of substituents on its aromatic rings. nih.gov These substituents exert electronic effects (both inductive and resonance) that modulate the electron density across the entire molecule, influencing its chemical behavior. acs.org
Effect of the Amino Group: In this compound, the amino (-NH₂) group on the A-ring is a strong electron-donating group (EDG). Through resonance, it donates electron density to the aromatic ring and, by extension, to the conjugated enone system. This has several consequences:
Increased Nucleophilicity of the A-ring: As discussed in section 5.3, the A-ring becomes highly activated towards electrophilic attack. nih.gov
Modulation of the Enone System: The electron-donating effect can influence the electrophilicity of the β-carbon in the Michael addition reaction. Compared to an unsubstituted chalcone, the electron donation from the amino group can slightly decrease the partial positive charge on the β-carbon.
Comparison with Electron-Withdrawing Groups (EWGs): The influence of the amino group is best understood by comparing it with a chalcone bearing a strong electron-withdrawing group, such as a nitro (-NO₂) group. A nitro group would have the opposite effect:
It would strongly deactivate the ring it is attached to towards electrophilic substitution.
It would increase the electrophilicity of the β-carbon, making the chalcone more susceptible to nucleophilic attack in a Michael addition. acs.org
Studies comparing various substituted chalcones have shown that electron-donating groups on the A-ring and electron-withdrawing groups on the B-ring generally enhance certain biological activities, a principle often explored in structure-activity relationship (SAR) studies. masterorganicchemistry.commt.com The Hammett equation is a tool used to quantify the electronic effect of substituents on the reaction rates and equilibrium constants of aromatic compounds, and such analyses have been applied to chalcone reactions to understand these electronic influences systematically. researchgate.netyoutube.comkhanacademy.org
The following table summarizes the general influence of substituent types on the reactivity of the chalcone core:
| Substituent Type on A-Ring | Example | Effect on A-Ring Reactivity (Electrophilic Attack) | Effect on Enone System (Nucleophilic Attack at β-carbon) |
| Strong Electron-Donating | -NH₂ | Strongly Activating | Slightly Decreased Electrophilicity |
| No Substituent | -H | Baseline | Baseline |
| Strong Electron-Withdrawing | -NO₂ | Strongly Deactivating | Increased Electrophilicity |
Advanced Applications in Materials Science and Industrial Chemistry
Exploration in Dye and Pigment Production due to Conjugated Structure and Color Properties
The core structure of chalcones, 1,3-diphenyl-2-propen-1-one, is a natural chromophore responsible for the yellow to orange pigmentation in some plants. The extensive conjugation of the π-electron system across the two aromatic rings and the enone bridge allows the molecule to absorb light in the visible spectrum, which is the fundamental origin of its color.
The introduction of an amino group (-NH₂) onto the phenyl ring, as in 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one, significantly enhances its potential as a dye. The amino group acts as a powerful auxochrome, a group that intensifies color. It functions as an electron-donating group, engaging in resonance with the π-system of the molecule. This interaction, often referred to as an intramolecular charge transfer (ICT), effectively extends the conjugation and reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red shift), leading to deeper and more intense colors. This principle allows for the molecular engineering of a wide palette of colors by modifying the substituents on the chalcone (B49325) backbone. Chalcone derivatives are being investigated as alternatives to traditional azo dyes, offering a different class of chromophores for various applications.
Table 1: Influence of Molecular Structure on Chalcone Color Properties
| Compound Class | Key Structural Feature | Effect on Conjugated System | Resulting Color Properties |
|---|---|---|---|
| Unsubstituted Chalcone | Basic 1,3-diphenyl-2-propen-1-one structure | Standard π-conjugation across the enone bridge | Typically pale yellow |
| Aminochalcone (e.g., this compound) | Electron-donating amino (-NH₂) group | Enhanced intramolecular charge transfer (ICT), extended effective conjugation | Deeper color (e.g., yellow, orange to red) and increased color intensity (molar absorptivity) |
| Nitrochalcone | Electron-withdrawing nitro (-NO₂) group | Stronger ICT in combination with a donor group, further extending conjugation | Significant bathochromic shift, often resulting in orange or red colors |
Potential in Optoelectronic Devices, including Organic Light-Emitting Diodes (OLEDs), based on Photophysical Properties
The same electronic properties that make aminochalcones colored also endow them with fluorescent and electroluminescent capabilities, making them promising candidates for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). For a material to be effective in an OLED, it must efficiently emit light upon the recombination of electrons and holes.
Aminochalcone derivatives have been shown to exhibit significant fluorescence with favorable photophysical properties. mdpi.com Key characteristics include:
High Fluorescence Quantum Yield: Certain aminochalcones demonstrate efficient conversion of absorbed energy into emitted light, a critical factor for bright and efficient OLEDs. chalcogen.ro
Large Stokes Shift: This is the difference between the peak absorption and peak emission wavelengths. A large Stokes shift is advantageous as it minimizes self-absorption, where emitted light is re-absorbed by other molecules, which would otherwise reduce the device's efficiency. mdpi.comnih.gov
Solvatochromism: The emission color of many aminochalcones is highly sensitive to the polarity of their environment. rsc.org This property, while important for sensing, also indicates a large change in dipole moment between the ground and excited states, a feature often exploited in the design of materials for optoelectronics. rsc.org
The tunability of the chalcone structure allows for the precise control of emission color. By strategically placing different electron-donating and electron-withdrawing groups on the aromatic rings, the emission wavelength can be shifted across the visible spectrum, from blue to red. This makes it possible to design specific emitters for the red, green, and blue pixels required for full-color displays. Research into chalcone derivatives for these applications is ongoing, focusing on optimizing their quantum efficiency, stability, and processability for device fabrication. rsc.orgmdpi.com
Table 2: Representative Photophysical Properties of an Aminochalcone Derivative
| Property | Typical Value/Observation for Aminochalcones | Relevance to OLEDs |
|---|---|---|
| Absorption Max (λabs) | ~400-450 nm | Determines the energy required to excite the molecule. |
| Emission Max (λem) | ~510-570 nm (tunable) | Defines the color of the emitted light (e.g., green-yellow). |
| Stokes Shift (Δλ) | Often large (>100 nm) nih.gov | Reduces self-absorption, increasing light outcoupling efficiency. |
| Fluorescence Quantum Yield (ΦF) | Can be moderate to high in specific solvents mdpi.comchalcogen.ro | Measures the efficiency of the light emission process; higher is better. |
| Solvatochromism | Emission wavelength shifts with solvent polarity rsc.org | Indicates strong intramolecular charge-transfer character, useful for tuning electronic properties. |
Note: Data is generalized from studies on various aminochalcone derivatives and illustrates the typical characteristics of this class of compounds.
Development as Fluorescent Probes for Chemical Sensing and Imaging
The sensitivity of the fluorescence of aminochalcones to their local environment makes them excellent candidates for the development of fluorescent probes and chemosensors. nih.gov A fluorescent sensor operates by changing its light emission properties—such as intensity, wavelength, or lifetime—in the presence of a specific target analyte.
Chalcone-based probes have been designed for the detection of a wide range of analytes, including:
Metal Ions: The carbonyl and amino groups on the chalcone scaffold can act as binding sites for metal ions. Upon coordination with a specific ion like Cu(II) or Co(II), the electronic structure of the chalcone is perturbed, leading to a distinct change in its fluorescence (e.g., quenching or enhancement), allowing for selective detection. rsc.org
Anions and Small Molecules: By incorporating specific recognition moieties into the chalcone structure, sensors for anions or biologically relevant small molecules like thiophenols can be created. nih.gov
Environmental Polarity: The inherent solvatochromism of aminochalcones allows them to be used to probe the polarity of microenvironments, such as in polymer matrices or biological systems like cell membranes. rsc.orgresearchgate.net
In the field of bioimaging, fluorescent chalcone derivatives are valued for their ability to stain cells and organelles. nih.govresearchgate.net Their large Stokes shifts are particularly useful in this context, as it makes it easier to distinguish the emitted fluorescence signal from the excitation light and cellular autofluorescence, leading to clearer images with higher contrast. nih.gov The ability to synthesize a library of chalcones with varied properties allows for the development of probes that can target specific cellular components or respond to changes in the cellular environment. researchgate.net
Table 3: Examples of Chalcone-Based Fluorescent Sensing Applications
| Probe Type | Target Analyte | Sensing Mechanism | Observed Signal |
|---|---|---|---|
| Chalcone-Triazole Hybrid | Co(II) and Cu(II) ions rsc.org | Analyte binding to the chalcone-triazole scaffold | Selective fluorescence quenching |
| Carbazole-Chalcone Probe | Thiophenols nih.gov | Nucleophilic addition of thiophenol to the enone system | Fluorescence "turn-on" response |
| Hydroxy-Chalcone Derivative | Fe(III) ions researchgate.net | Coordination of Fe(III) with the chalcone | High selectivity and sensitivity for iron detection |
| Aminochalcone Derivative | Cellular Environment (Bioimaging) nih.gov | Preferential accumulation and environmental sensitivity | Bright fluorescence inside cancer cells compared to normal cells nih.gov |
Structure Property Relationships and Computational Design Principles
Elucidation of Specific Structural Features Influencing Calculated Electronic and Chemical Properties
The electronic and chemical properties of 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one are intrinsically linked to its specific molecular architecture. This architecture is defined by three main components: the aminophenyl ring (Ring A), the phenyl ring (Ring B), and the α,β-unsaturated carbonyl system that bridges them. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in dissecting how these features govern the molecule's behavior. researchgate.net
Key structural features and their influence include:
The Enone Bridge: The prop-2-en-1-one linker is a critical determinant of the molecule's reactivity and electronic properties. Its conjugated system of double bonds (C=C and C=O) allows for extensive electron delocalization, or resonance, across the molecule. This delocalization is a primary factor in the molecule's stability and its ability to interact with biological targets. nih.gov The planarity of this bridge is crucial; any significant twist would disrupt conjugation and alter the electronic properties.
The Meta-Amino Group (-NH2): The position and nature of substituents on the aromatic rings profoundly modify the electronic landscape. In this compound, the amino group on Ring A is a potent electron-donating group. Its placement at the meta-position influences the electron density distribution across the conjugated backbone, which in turn affects properties like the molecule's dipole moment and its reactivity hotspots, as revealed by Molecular Electrostatic Potential (MEP) maps in computational analyses. researchgate.netmaterialsciencejournal.org
The table below summarizes the key structural features and their predicted influence on the compound's properties.
| Structural Feature | Description | Influence on Electronic/Chemical Properties |
| α,β-Unsaturated Carbonyl System | A C=C double bond conjugated with a C=O group (enone bridge). | Facilitates electron delocalization across the molecule, crucial for chemical reactivity and stability. Acts as a Michael acceptor. |
| Dihedral Angles | The angles of rotation between the planes of the phenyl rings and the enone bridge. | Determines the degree of planarity and conjugation. Larger angles reduce electronic communication between the rings, affecting stability and electronic absorption spectra. researchgate.net |
| Aminophenyl Ring (Ring A) | The phenyl ring substituted with an amino group at the meta-position. | The electron-donating -NH2 group increases electron density in the ring and influences the overall dipole moment and nucleophilic/electrophilic character of different regions of the molecule. |
| Phenyl Ring (Ring B) | The unsubstituted phenyl ring derived from benzaldehyde (B42025). | Contributes to the conjugated system and provides a site for potential hydrophobic interactions with biological targets. |
Application of Computational Methods for Rational Design of Novel Aminophenyl Chalcone (B49325) Analogues
Rational design uses computational techniques to predict how structural modifications to a parent molecule, such as this compound, will affect its properties. This in-silico approach accelerates the discovery of new analogues with enhanced stability, reactivity, or biological activity, while minimizing the need for exhaustive synthetic work. rsc.org
The process typically involves:
Lead Compound Analysis: The structure of this compound is used as a starting template. Its calculated properties serve as a baseline.
In-Silico Modification: Novel analogues are created virtually by adding, removing, or changing functional groups at various positions on the phenyl rings. For example, one could computationally assess the effect of moving the amino group from the meta- to the ortho- or para-position, or adding electron-withdrawing groups (like -NO2 or -Cl) or electron-donating groups (like -OCH3) to Ring B.
Property Prediction: For each designed analogue, the same computational methods (DFT, molecular docking) are used to predict its electronic properties, reactivity, and binding affinity to a specific target.
Selection for Synthesis: Analogues that show promising in-silico profiles (e.g., improved stability, higher predicted binding affinity) are prioritized for chemical synthesis and experimental testing.
This strategy allows for a systematic exploration of the chemical space around the core aminophenyl chalcone structure to identify modifications that are most likely to yield a desired outcome.
Quantum chemistry provides a set of descriptors, often derived from Density Functional Theory (DFT) calculations, that quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.in These parameters are central to the rational design process, as they offer predictive insights without the need for physical experimentation.
The most important parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to act as an electron donor (nucleophile).
E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater tendency to act as an electron acceptor (electrophile).
HOMO-LUMO Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap indicates high stability.
From these fundamental energies, several other useful reactivity descriptors can be calculated, as detailed in the table below.
| Parameter | Formula | Significance in Chemical Reactivity and Stability |
| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. High ionization potential suggests high stability. researchgate.net |
| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. High electron affinity indicates a good electron acceptor. rasayanjournal.co.in |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap is considered "hard" and less reactive. researchgate.net |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. A "soft" molecule has a small energy gap and is more reactive. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment; it measures the propensity of a species to accept electrons. rasayanjournal.co.in |
By calculating these parameters for this compound and its designed analogues, researchers can rank the compounds in terms of their expected stability and reactivity, guiding the selection of candidates for synthesis.
Theoretical Evaluation of Molecular Interaction Affinities with Target Sites
For chalcones designed for biological applications, a crucial step is to evaluate how strongly they will bind to their intended protein target. Molecular docking is a computational technique that simulates the interaction between a small molecule (the ligand, e.g., this compound) and a macromolecule (the receptor, e.g., an enzyme or protein). biotech-asia.org
The molecular docking process involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein (often obtained from databases like the Protein Data Bank) and the chalcone ligand are prepared. This involves optimizing the ligand's geometry and defining the binding site on the protein.
Docking Simulation: Using software like AutoDock, the algorithm systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. nih.gov
Scoring and Analysis: Each potential binding pose is assigned a score, typically in units of binding energy (kcal/mol), which estimates the binding affinity. Lower (more negative) binding energies suggest a more stable and favorable interaction. The analysis also identifies specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
For example, a hypothetical docking study of this compound and its analogues against a kinase enzyme might yield the results shown in the table below. Such data allows researchers to establish a structure-activity relationship, identifying which chemical modifications lead to improved binding affinity.
| Compound | Modification | Binding Energy (kcal/mol) | Key Interactions with Target Residues |
| This compound | Parent Compound | -7.5 | Hydrogen bond with Gln85; Hydrophobic interaction with Leu132. |
| Analogue 1 | 4'-Hydroxy group on Ring B | -8.2 | Additional H-bond with Asp145; H-bond with Gln85. |
| Analogue 2 | 4'-Nitro group on Ring B | -7.1 | Lost H-bond potential; unfavorable electrostatic interaction. |
| Analogue 3 | 4'-Amino group on Ring A (para) | -7.8 | Altered H-bond geometry with Gln85. |
These theoretical evaluations are indispensable for prioritizing which novel aminophenyl chalcone analogues are most likely to be active in a biological context, thereby streamlining the drug discovery and development pipeline. mdpi.com
Future Research Directions and Unexplored Chemical Avenues for 1 3 Aminophenyl 3 Phenylprop 2 En 1 One
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of chalcones, including 1-(3-aminophenyl)-3-phenylprop-2-en-1-one, is dominated by the Claisen-Schmidt condensation. This method often involves basic or acidic catalysts and organic solvents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
Key areas for investigation include:
Green Catalysis: Exploring solid catalysts like hydrotalcites, activated carbons, and zeolites can facilitate easier separation and reduce waste. mdpi.com The use of nanocatalysts, such as layered double hydroxides (LDH) combined with reduced graphene oxide (rGO), has shown promise in improving catalytic properties and selectivity for chalcone (B49325) synthesis. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as effective green chemistry tools that can significantly reduce reaction times and improve yields. researchgate.netekb.eg However, a primary challenge lies in the scalability of microwave-based methods for industrial-level production. mdpi.com
Solvent-Free Reactions: Mechanochemistry and other solvent-free reaction conditions represent a highly sustainable approach, minimizing the use of volatile organic compounds and simplifying purification processes. frontiersin.org
Novel Condensation and Coupling Strategies: Beyond the traditional aldol (B89426) condensation, exploring alternative carbon-carbon bond-forming reactions such as the Wittig olefination, Suzuki cross-coupling, and Heck coupling could provide new pathways to the aminophenyl chalcone core with different substitution patterns and stereoselectivity. ekb.eg
Table 1: Comparison of Synthetic Methodologies for Chalcones
| Methodology | Advantages | Challenges & Future Directions |
| Claisen-Schmidt Condensation | Well-established, versatile | Often requires harsh catalysts, generates waste |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields frontiersin.org | Scalability for industrial production mdpi.com |
| Ultrasound-Assisted Synthesis | Environmentally benign, reduced reaction times ekb.eg | Equipment dependency, ensuring uniform energy distribution |
| Solid-State/Solvent-Free | High yields, minimal waste, simple work-up frontiersin.org | Limited to certain substrates, potential for localized heating |
| Catalysis (Nanocatalysts) | High efficiency, reusability, improved selectivity mdpi.com | Catalyst stability, cost of production |
Application of Emerging Spectroscopic Techniques for Enhanced Structural and Electronic Characterization
While standard techniques like NMR, IR, and mass spectrometry are routinely used, emerging spectroscopic methods can provide deeper insights into the structural and electronic nuances of this compound.
Future research could involve:
Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and flowing atmosphere-pressure afterglow (FAPA) mass spectrometry can be used to study complex formation and interactions with other molecules, such as metal ions. nih.gov
X-ray Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) can determine the bonding energies of core atoms (C, O, N), providing valuable information on the electronic structure and chemical bonding within the molecule. researchgate.net
Solid-State NMR (ssNMR): For studying the compound in its solid or polymeric form, ssNMR can reveal information about molecular conformation, packing, and dynamics that are inaccessible in solution-state NMR.
Time-Resolved Spectroscopy: To understand the excited-state dynamics, which is crucial for applications in photochemistry and materials science (e.g., optical limiting), techniques like transient absorption spectroscopy could be employed.
Integration of Multi-Scale Computational Approaches for Predicting Complex Chemical Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. Integrating various computational scales can provide a holistic view of this compound.
Future directions include:
Density Functional Theory (DFT): Expanding on existing DFT studies, this method can be used to analyze Frontier Molecular Orbitals (FMO) to understand stability and reactivity, and Molecular Electrostatic Potential (MEP) mapping can identify electrophilic and nucleophilic sites for predicting reaction pathways. chembeez.com
Quantum Theory of Atoms in Molecules (QTAIM): This approach can be applied to analyze the nature of chemical bonds and non-covalent interactions within the molecule and its complexes, offering deeper insight than simple geometric analysis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of the molecule in different solvent environments or within a material matrix, providing information on conformational flexibility, solvation, and interactions with other molecules over time.
Integrated Cheminformatics and Bioinformatics: For applications where the molecule interacts with biological systems, combining chemical structure data with biological assay results through quantitative structure-activity relationship (QSAR) models can improve the prediction of its effects. ekb.eg
Discovery of Novel Chemical Transformations and Rearrangements involving the Aminophenyl Chalcone Core
The aminophenyl chalcone scaffold is a versatile building block for synthesizing more complex molecules, particularly heterocycles. The presence of the amino group, the α,β-unsaturated ketone system, and two aromatic rings offers multiple sites for chemical modification.
Unexplored avenues include:
Novel Cyclization Reactions: The compound can serve as a precursor for a wide range of heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines through reactions with reagents like hydrazine (B178648) and thiourea. nih.govorientjchem.org Future work could explore reactions leading to less common heterocyclic cores.
Multi-Component Reactions: Designing one-pot, multi-component reactions that utilize the aminophenyl chalcone as a key starting material could lead to the efficient synthesis of complex molecular architectures.
Rearrangement Reactions: Investigating potential skeletal rearrangements, such as Photo-Fries or other photochemical transformations, could yield novel isomers and derivatives with unique properties. ekb.eg
Derivatization of the Amino Group: The primary amino group is a key functional handle. Beyond simple acylation, exploring its use in forming imines, sulfonamides, or as a directing group in further aromatic substitution could expand the chemical space of its derivatives. nih.gov A recent study demonstrated the synthesis of novel styrylquinoline-chalcone hybrids via a three-step pathway starting from (2-aminophenyl)chalcones, highlighting the transformative potential of this core structure. mdpi.com
Further Investigation into Non-Traditional Material Science and Industrial Applications
While chalcones are heavily investigated for their pharmacological potential, their application in material science and other industries is less explored. researchgate.net The unique conjugated structure of this compound suggests potential in these areas.
Potential future applications to investigate:
Polymer Chemistry: The amino group and the reactive enone system make it a candidate as a monomer or cross-linking agent for the synthesis of novel polymers with specific optical or thermal properties.
Optical Materials: Substituted chalcones have been identified as good candidates for optical limiting applications, a property useful for protecting sensors and eyes from high-intensity light. researchgate.net The specific electronic properties of the 3-amino substituted chalcone could be tuned for these purposes.
Fluorescent Probes: The chalcone scaffold, particularly when substituted with an amino group, can exhibit fluorescence. researchgate.net This compound could be explored as a chemical probe for detecting specific analytes or for imaging applications.
Industrial Additives: Related compounds have found use in the cosmetic industry and as light-stabilizing agents. nih.govresearchgate.net Research could determine if this compound or its derivatives possess similar properties for use in cosmetics, plastics, or coatings.
Addressing Challenges in the Scalable Synthesis, Purification, and Characterization of the Compound
Translating a laboratory-scale synthesis to an industrial process presents significant challenges that must be addressed for any practical application of the compound.
Key research focuses should include:
Scalability of Synthesis: Many green methods, such as microwave-assisted synthesis, are difficult to scale up effectively. mdpi.com Research is needed to develop continuous flow reactors or other scalable technologies for the sustainable production of this chalcone.
Purification Protocols: Aldol-type condensations can sometimes yield complex mixtures and colored impurities, making purification difficult. mdpi.com Future work should focus on developing robust, large-scale purification methods, such as optimized crystallization techniques or scalable chromatography, to ensure high purity.
Process Optimization and Control: A thorough investigation of reaction parameters (temperature, catalyst loading, reaction time) is necessary to maximize yield and minimize by-product formation on a large scale. researchgate.net
Reproducibility and Quality Control: Establishing detailed analytical protocols for large-scale characterization is crucial to ensure batch-to-batch consistency and quality, a necessity for any high-value application.
Table 2: Challenges in Large-Scale Production
| Area | Specific Challenge | Future Research Direction |
| Synthesis | Difficulty in scaling up efficient lab methods (e.g., microwave) mdpi.com | Development of continuous flow processes; optimization of robust catalyst systems for large reactors. |
| Purification | Removal of by-products and colored impurities from crude reaction mixtures mdpi.com | Design of efficient, scalable crystallization protocols; exploring alternative purification techniques like supercritical fluid chromatography. |
| Characterization | Ensuring consistent purity and physical properties across large batches | Development of rapid and reliable quality control analytical methods (e.g., HPLC, DSC). |
| Efficiency | Maintaining high yields and reaction efficiency at industrial scale researchgate.net | In-depth kinetic studies and process modeling to optimize large-scale reaction conditions. |
Computational Prediction of Unconventional Reactivity and Stability Profiles
Modern computational tools can go beyond predicting known reaction types and can be used to uncover entirely new and unconventional chemical behaviors.
Future computational studies could focus on:
Mapping Potential Energy Surfaces: Computationally mapping the energy landscapes for reactions of this compound with various reagents could reveal unexpected, kinetically favored reaction pathways or stable intermediates that are not intuitively obvious.
Predicting Degradation Pathways: Simulating the compound's behavior under various conditions (e.g., exposure to light, heat, or specific chemical environments) can predict its degradation products and stability profile, which is crucial for material science applications.
Exploring Excited-State Reactivity: Calculations can predict the behavior of the molecule after absorbing light, identifying potential photochemical reactions or rearrangements that could be exploited for novel applications.
Screening for Novel Interactions: Computational docking or simulation studies could be used to screen for unexpected interactions with a wide range of host molecules, catalysts, or materials, potentially identifying new applications in areas like sensing or separations.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one, and how can reaction efficiency be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 3-aminoacetophenone and benzaldehyde is reacted in ethanol with a catalytic base (e.g., NaOH) under mild conditions. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of ketone to aldehyde), temperature control (room temperature to 60°C), and reaction time (4–24 hours). Ethanol acts as both solvent and proton donor, while thionyl chloride may enhance yield by promoting dehydration . Optimization involves monitoring by TLC and adjusting base concentration to minimize side reactions like retro-aldol condensation.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Core techniques include:
- 1H/13C NMR : Look for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublets with J ≈ 15–16 Hz) and aromatic protons influenced by the amino group (δ 6.5–7.3 ppm). The enone carbonyl appears at δ 190–200 ppm in 13C NMR .
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm the enone and amine groups .
- MS : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular formula.
Q. How does the amino group influence the compound’s reactivity in electrophilic substitution reactions?
The 3-amino substituent is a strong electron-donating group, directing electrophiles to the meta and para positions of the phenyl ring. For example, nitration or halogenation may yield derivatives substituted at C4 or C5 of the aminophenyl ring. Competitive reactions at the enone system (e.g., Michael additions) require protecting the amino group via acetylation or Boc protection to avoid side products .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address them?
Challenges include disorder in the enone moiety or aminophenyl group, twinning due to planar stacking, and weak hydrogen bonds. SHELXL (via Olex2 or SHELXTL) enables robust refinement by:
Q. How can researchers resolve contradictions between spectroscopic and computational data for this compound?
Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
Q. What methodologies are effective for studying hydrogen-bonding networks in crystalline forms of this compound?
Graph set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) dimers). Use Mercury or CrystalExplorer to visualize networks. Pair this with Hirshfeld surface analysis to quantify interaction contributions (e.g., %C...O vs. %N–H...O). For polymorph studies, vary crystallization solvents (e.g., DMF vs. MeOH) to isolate different H-bond architectures .
Q. How can computational tools predict the compound’s photophysical properties for optoelectronic applications?
Time-dependent DFT (TD-DFT) calculates UV-Vis absorption spectra by evaluating electronic transitions (e.g., π→π* in the enone). Solvent effects are modeled via PCM. For fluorescence, analyze excited-state relaxation pathways using non-adiabatic molecular dynamics. Compare computed λmax and Stokes shifts with experimental data from fluorescence spectroscopy .
Q. What strategies mitigate instability during biological assays, given the compound’s enone and amine functionalities?
- pH control : Use buffers (pH 7.4) to prevent amine protonation or enone hydrolysis.
- Light exclusion : Store solutions in amber vials to avoid photodegradation.
- Antioxidants : Add ascorbic acid (1 mM) to suppress oxidative decomposition. Validate stability via LC-MS over 24-hour periods .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
